![molecular formula C15H10ClF3N2S B11601494 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11601494.png)
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
Vorbereitungsmethoden
The synthesis of 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the introduction of the chlorophenyl, ethylsulfanyl, and trifluoromethyl groups onto the pyridine ring. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl group.
Thioetherification: to attach the ethylsulfanyl group.
Trifluoromethylation: using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may serve as a probe in biochemical studies to understand the interactions of similar compounds with biological targets.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridine derivatives with various substituents. For example:
6-(4-Chlorophenyl)-2-(methylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(difluoromethyl)pyridine-3-carbonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of 6-(4-Chlorophenyl)-2-(ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its specific combination of substituents, which can impart distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H10ClF3N2S |
---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClF3N2S/c1-2-22-14-11(8-20)12(15(17,18)19)7-13(21-14)9-3-5-10(16)6-4-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
PPWRMGYMMNTXGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.